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Introduction
Boc-NH-PEG15-C2-acid is a high-purity, monodisperse polyethylene glycol (PEG) linker

designed for advanced bioconjugation applications. This heterobifunctional linker features a

terminal carboxylic acid and a Boc-protected amine, connected by a 15-unit PEG chain. This

structure allows for a controlled, two-step conjugation strategy, making it an invaluable tool in

the development of complex biomolecules such as antibody-drug conjugates (ADCs),

PROTACs, and PEGylated therapeutics.

The 15-unit PEG spacer imparts significant hydrophilicity to the resulting conjugate, which can

enhance solubility, reduce aggregation, and improve pharmacokinetic properties.[1] The

terminal carboxylic acid can be activated to react with primary amines, such as those on lysine

residues of proteins, while the Boc-protected amine provides an orthogonal reactive site that

can be deprotected for subsequent conjugation to another molecule.[2]

These application notes provide detailed protocols for the use of Boc-NH-PEG15-C2-acid in

bioconjugation, including the activation of the carboxylic acid, deprotection of the Boc group,

and conjugation to biomolecules.
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Antibody-Drug Conjugates (ADCs): The linker can be used to attach potent cytotoxic drugs

to monoclonal antibodies, facilitating targeted delivery to cancer cells.

PEGylation of Proteins and Peptides: The hydrophilic PEG chain can increase the

hydrodynamic size of therapeutic proteins or peptides, extending their circulation half-life and

reducing immunogenicity.[3]

PROTACs (Proteolysis Targeting Chimeras): The bifunctional nature of the linker is ideal for

synthesizing PROTACs, which bring a target protein into proximity with an E3 ubiquitin ligase

for degradation.

Surface Modification: Immobilization of biomolecules onto surfaces for applications in

diagnostics and biomaterials.

Data Presentation
Table 1: Physicochemical Properties of Boc-NH-PEG15-
C2-acid

Property Value

Molecular Weight ~850 g/mol

Purity >95%

Appearance White to off-white solid or viscous oil

Solubility Soluble in DMSO, DMF, DCM, and water

Storage Conditions -20°C, desiccated, protected from light

Table 2: Representative Reaction Conditions for
Bioconjugation
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Step Reagents Solvent
Temperatur
e

Time

Molar
Excess
(Linker:Bio
molecule)

Carboxylic

Acid

Activation

EDC, NHS

(or sulfo-

NHS)

MES buffer,

pH 4.5-6.0 or

anhydrous

DMF/DMSO

Room

Temperature
15-60 min

5-20 fold

(EDC/NHS to

linker)

Amine

Coupling

Activated

Linker,

Amine-

containing

molecule

PBS, pH 7.2-

8.0 or

anhydrous

DMF/DMSO

with base

Room

Temperature

or 4°C

1-4 h or

overnight

10-50 fold

(linker to

protein)

Boc

Deprotection

Trifluoroaceti

c acid (TFA)

Dichlorometh

ane (DCM)

Room

Temperature
30-120 min N/A

Table 3: Impact of PEGylation on Pharmacokinetics
(Illustrative Examples)

Molecule Modification Half-life (t½)
Relative Increase in
Half-life

Interferon-α2a None ~5 hours 1x

Peginterferon alfa-2a

(40 kDa PEG)
PEGylated ~80 hours ~16x

G-CSF None ~3.5 hours 1x

Pegfilgrastim (20 kDa

PEG)
PEGylated ~42 hours ~12x

Note: Data is illustrative and the actual pharmacokinetic profile will depend on the specific

protein, PEG linker length, and other factors.[1][3]
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Protocol 1: Activation of Boc-NH-PEG15-C2-acid and
Conjugation to a Primary Amine (e.g., Antibody)
This protocol describes the activation of the carboxylic acid terminus of the linker using

EDC/NHS chemistry and subsequent conjugation to primary amines on a protein, such as an

antibody.

Materials:

Boc-NH-PEG15-C2-acid

Antibody (or other amine-containing biomolecule) in an amine-free buffer (e.g., PBS, pH 7.4)

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous

reactions

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

Quenching Buffer: 1 M Tris-HCl, pH 8.0

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Desalting column or dialysis equipment for purification

Procedure:

Preparation of Reagents:

Equilibrate Boc-NH-PEG15-C2-acid, EDC, and NHS/sulfo-NHS to room temperature

before use.

Prepare a 10 mg/mL stock solution of Boc-NH-PEG15-C2-acid in anhydrous DMF or

DMSO.
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Prepare a solution of the antibody in Coupling Buffer at a concentration of 2-10 mg/mL.

Immediately before use, prepare 10 mg/mL solutions of EDC and NHS/sulfo-NHS in

Activation Buffer or anhydrous DMF/DMSO.

Activation of Carboxylic Acid:

In a microcentrifuge tube, add the desired amount of Boc-NH-PEG15-C2-acid stock

solution.

Add a 1.5-fold molar excess of NHS/sulfo-NHS followed by a 1.2-fold molar excess of

EDC relative to the linker.[2]

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing to form the

NHS ester.

Conjugation to Antibody:

Add the activated linker solution to the antibody solution. A 10- to 50-fold molar excess of

the linker to the antibody is a common starting point for optimization.[4]

The final concentration of the organic solvent (if used) should not exceed 10% of the total

reaction volume to avoid protein denaturation.[4]

Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle

mixing.[4]

Quenching and Purification:

Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM to

consume any unreacted NHS esters.

Purify the conjugate using a desalting column or dialysis to remove excess linker and

byproducts.

Protocol 2: Boc Deprotection of the PEGylated
Conjugate
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This protocol describes the removal of the Boc protecting group to expose the primary amine

for subsequent conjugation steps.

Materials:

Boc-protected PEGylated conjugate from Protocol 1

Trifluoroacetic acid (TFA)

Anhydrous Dichloromethane (DCM)

Desalting column or dialysis equipment

Procedure:

Preparation:

If the Boc-protected conjugate is in an aqueous buffer, lyophilize it to dryness.

Dissolve the dried conjugate in anhydrous DCM.

Deprotection Reaction:

Add an equal volume of TFA to the DCM solution for a 50% TFA/DCM (v/v) solution.[4]

Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction for

completion using an appropriate method like LC-MS.[4]

Work-up and Purification:

Remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator).

Resuspend the deprotected conjugate in a suitable buffer.

Purify the deprotected conjugate using a desalting column or dialysis to remove residual

TFA.
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Step 1: Carboxylic Acid Activation

Step 2: Amine Coupling

Step 3: Boc Deprotection
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Caption: Experimental workflow for a two-step bioconjugation using Boc-NH-PEG15-C2-acid.
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Caption: HER2 signaling pathway and the mechanism of action of an anti-HER2 antibody-drug

conjugate (ADC).[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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